molecular formula C5H12ClN B2755195 trans-(2-Methylcyclopropyl)methanamine hcl CAS No. 1951441-25-0

trans-(2-Methylcyclopropyl)methanamine hcl

Cat. No.: B2755195
CAS No.: 1951441-25-0
M. Wt: 121.61
InChI Key: REMRAVQKDKDHNZ-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclopropylamine (B47189) Scaffolds in Modern Organic Chemistry

Cyclopropylamine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds. The unique geometry of the cyclopropane (B1198618) ring, with its compressed bond angles of approximately 60°, results in significant ring strain. This strain enhances the reactivity of the molecule, making it a versatile intermediate for a variety of chemical transformations.

The key features contributing to the significance of cyclopropylamine scaffolds include:

Conformational Rigidity : The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to biological targets.

Metabolic Stability : The introduction of a cyclopropyl (B3062369) group can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates.

Modulation of Physicochemical Properties : The cyclopropyl group can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption and distribution.

Bioisosteric Replacement : The cyclopropyl group can act as a bioisostere for other chemical groups, such as a phenyl ring or a vinyl group, allowing for the fine-tuning of a molecule's biological activity.

These properties have led to the incorporation of cyclopropylamine scaffolds into a wide range of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. nih.gov

Overview of Key Research Trajectories for trans-(2-Methylcyclopropyl)methanamine

Research involving trans-(2-Methylcyclopropyl)methanamine and its derivatives is primarily focused on its application as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While research specifically on the hydrochloride salt is limited, the core structure of trans-(2-Methylcyclopropyl)methanamine is of interest to synthetic chemists.

Synthesis Methods:

Several synthetic routes can be employed to produce trans-(2-Methylcyclopropyl)methanamine and related structures. These methods are chosen based on the desired yield, purity, and stereoselectivity. Common approaches include:

Reductive Amination : This method involves the reaction of a 2-methylcyclopropyl ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent. smolecule.com

Alkylation of Amines : Starting with a simpler amine, an alkylating agent can be used to introduce the 2-methylcyclopropyl group. smolecule.com

Cyclization Reactions : The cyclopropane ring can be formed from appropriate precursors, followed by the introduction of the amine group. smolecule.com

Applications in Drug Discovery:

The trans-(2-methylcyclopropyl)methylamine moiety has been incorporated into novel compounds designed to interact with specific biological targets. For instance, researchers have synthesized bivalent ligands that include a trans-cyclopropylmethyl linker for the investigation of dopamine (B1211576) D3 receptor antagonists. nih.gov In these studies, the cyclopropyl group serves as a rigid spacer between two pharmacophores, allowing for the exploration of the spatial requirements for receptor binding and the potential for allosteric modulation. nih.gov

While direct biological activity studies on trans-(2-Methylcyclopropyl)methanamine hydrochloride are not extensively published, its structural similarity to other biologically active compounds suggests its potential as a scaffold in the development of new therapeutic agents. For example, related cyclopropylamine derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties. smolecule.com

Further research into the synthesis of chiral derivatives and the incorporation of this scaffold into a wider range of molecular architectures is an ongoing area of interest in organic and medicinal chemistry.

Properties

IUPAC Name

[(1R,2R)-2-methylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-2-5(4)3-6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMRAVQKDKDHNZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-25-0
Record name rac-[(1R,2R)-2-methylcyclopropyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Mechanistic Studies of Trans 2 Methylcyclopropyl Methanamine Derivatives

Intrinsic Reactivity of the Cyclopropane (B1198618) Ring System

The inherent reactivity of the cyclopropane ring in trans-(2-Methylcyclopropyl)methanamine derivatives is largely dictated by its significant ring strain and the electronic influence of its substituents.

The cyclopropane ring is characterized by substantial ring strain, estimated to be around 28 kcal/mol. researchgate.net This strain arises from two primary factors: angle strain, due to the compression of the C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbons, and torsional strain, resulting from the eclipsing conformations of the hydrogen atoms on adjacent carbons. researchgate.netresearchgate.net This high degree of strain weakens the C-C bonds within the ring, making them more susceptible to cleavage and rendering cyclopropane derivatives more reactive than their acyclic counterparts. researchgate.netresearchgate.net

Ring-opening reactions are a characteristic feature of cyclopropane chemistry, driven by the release of this inherent strain. In derivatives such as trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring opening has been observed to occur at the distal (C2-C3) bond. researchgate.net This regioselectivity is attributed to the σ-withdrawing nature of the ammonium (B1175870) group, which weakens the distal bond. researchgate.net Theoretical studies suggest that strong σ-acceptor groups interact with the 1e” orbital of the cyclopropane ring, leading to a lengthening and weakening of the distal C-C bond. researchgate.net This contrasts with donor-acceptor cyclopropanes, where cleavage of the vicinal (C1-C2) bond is more common. researchgate.net

The mechanism of ring-opening can be influenced by the nature of the substituents and the reaction conditions. For instance, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines is proposed to proceed through a distal cleavage of the cyclopropane ring to form cyclopropylimine intermediates, which then undergo ring expansion. nih.gov

The stability of substituted cyclopropylamines is a critical factor in their synthetic utility and biological applications. The substituents on the cyclopropane ring can significantly influence its stability and reactivity. For example, in the context of drug design, substitution on the cyclopropyl (B3062369) ring can be a strategy to enhance metabolic stability. The introduction of a methyl group, as seen in trans-(2-Methylcyclopropyl)methanamine, can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.org The high C-H bond dissociation energy of the cyclopropyl group already contributes to a reduced susceptibility to oxidative metabolism, and further substitution can enhance this effect. acs.org

The stereochemical stability of substituted cyclopropylamines is also an important consideration. It has been observed that cis/trans-isomerization of 2-substituted-cyclopropylamines can occur in the presence of zinc halide salts. acs.org This isomerization suggests that under certain conditions, the stereochemistry of the cyclopropane ring may not be completely fixed.

Factor Influence on Stability Example/Observation
Ring Strain Inherently decreases stability, making the ring prone to opening reactions. researchgate.netThe estimated total ring strain in cyclopropane is 28 kcal/mol. researchgate.net
Methyl Substitution Can block oxidative metabolism, thereby increasing metabolic stability. acs.orgUsed in drug design to improve the half-life of a drug. acs.org
Amine Substituent The σ-withdrawing nature of a protonated amine can weaken the distal C-C bond. researchgate.netLeads to selective distal bond cleavage in electrophilic ring-opening reactions. researchgate.net
Lewis Acids Can induce cis/trans-isomerization of substituted cyclopropylamines. acs.orgObserved in the presence of zinc halide salts. acs.org

Mechanistic Pathways of Functionalization Reactions

The functionalization of trans-(2-Methylcyclopropyl)methanamine derivatives can proceed through various mechanistic pathways, including addition and substitution reactions.

While the cyclopropane ring does not possess a true π-system like an alkene, its C-C bonds have significant p-character, allowing them to participate in reactions analogous to additions.

Electrophilic Addition: The electron-rich character of the cyclopropane C-C bonds makes them susceptible to attack by electrophiles. nih.gov This interaction can lead to the formation of a carbocationic intermediate, which is then attacked by a nucleophile. nih.gov In the case of unsymmetrically substituted cyclopropanes, the regioselectivity of the addition is governed by the stability of the resulting carbocation, similar to Markovnikov's rule in alkenes. masterorganicchemistry.comlibretexts.org For instance, the protonation of the cyclopropane ring would preferentially occur at the carbon that leads to the more stable carbocation.

Nucleophilic Addition: Nucleophilic attack on an unsubstituted cyclopropane ring is generally difficult due to the ring's non-polar nature. However, the presence of electron-withdrawing groups can activate the cyclopropane ring towards nucleophilic attack, leading to ring-opening. researchgate.net In these "electrophilic cyclopropanes," the reaction often proceeds via an SN2-type mechanism where the nucleophile attacks one carbon while a C-C bond cleaves, with the leaving group being the rest of the molecule. researchgate.net

Nucleophilic substitution reactions on the carbons of the cyclopropane ring are generally disfavored.

SN2 Reactions: The geometry of the cyclopropane ring makes a classic backside attack, which is characteristic of the SN2 mechanism, sterically hindered. masterorganicchemistry.com For a nucleophile to displace a leaving group on a cyclopropane carbon, it would have to approach from within the ring, which is highly improbable.

SN1 Reactions: The formation of a carbocation on a cyclopropane ring is also energetically unfavorable due to increased angle strain in the transition state leading to the planar carbocation. masterorganicchemistry.com Therefore, SN1 reactions directly on the ring are rare.

However, substitution reactions can occur at the methylene (B1212753) carbon of the aminomethyl group. The reactivity in this case would be more analogous to that of a primary alkyl halide or amine. An SN2 reaction would be favored at this primary carbon, assuming a suitable leaving group is present. libretexts.org An SN1 reaction at this position is unlikely due to the instability of the primary carbocation that would be formed. youtube.com

Reaction Type Feasibility on Cyclopropane Ring Feasibility on Methylene Carbon Mechanistic Considerations
Electrophilic Addition Favorable, leads to ring opening.Not applicable.Proceeds via a carbocationic intermediate. nih.gov
Nucleophilic Addition Unfavorable unless activated by electron-withdrawing groups.Not applicable.Can proceed via an SN2-type ring opening. researchgate.net
SN1 Reaction Highly unfavorable due to carbocation instability. masterorganicchemistry.comUnfavorable due to primary carbocation instability. youtube.comProceeds through a carbocation intermediate. masterorganicchemistry.com
SN2 Reaction Highly unfavorable due to steric hindrance for backside attack. masterorganicchemistry.comFavorable for a primary carbon. libretexts.orgProceeds via a concerted backside attack. masterorganicchemistry.com

Catalyzed Transformations Involving the Cyclopropylamine (B47189) Structure

Transition metal catalysis has emerged as a powerful tool for the functionalization of cyclopropylamine derivatives, enabling transformations that are otherwise challenging.

Palladium-Catalyzed Reactions: Palladium catalysts have been successfully employed for the N-arylation of cyclopropylamines. acs.org Highly active, air-stable palladium precatalysts allow for the coupling of cyclopropylamine with a wide range of (hetero)aryl chlorides and bromides. acs.orgchemrxiv.org These reactions, often referred to as Buchwald-Hartwig aminations, provide efficient access to N-arylcyclopropylamines. acs.org Palladium-catalyzed enantioselective C-H arylation of cyclopropylmethylamines has also been reported, offering a route to chiral cis-aryl-cyclopropylmethylamines. acs.orgfigshare.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Chan-Lam cyclopropylation, have been developed for the formation of C-N bonds. researchgate.netnih.gov These methods can be used for the N-cyclopropylation of anilines and other amines using cyclopropylboronic acid. epfl.ch Copper catalysis also enables the aminoboration of methylenecyclopropanes, providing access to (borylmethyl)cyclopropylamines, which are versatile synthetic intermediates. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in cycloaddition reactions involving cyclopropyl imines. researchgate.net For instance, a Rh(I)-catalyzed hetero-[5+2] cycloaddition of cyclopropyl imines and alkynes provides a route to dihydroazepines. researchgate.net Furthermore, Rh(III)-catalyzed C-H activation of cyclopropyl hydroxamates has been demonstrated, leading to the formation of α-alkoxylated γ-lactams. acs.org

Catalyst Reaction Type Substrates Products
Palladium N-Arylation (Buchwald-Hartwig) acs.orgCyclopropylamine, (Hetero)aryl halidesN-Arylcyclopropylamines acs.org
Palladium Enantioselective C-H Arylation acs.orgfigshare.comCyclopropylmethylamines, Aryl iodidesChiral cis-Aryl-cyclopropylmethylamines acs.orgfigshare.com
Copper N-Cyclopropylation (Chan-Lam) researchgate.netnih.govAmines, Cyclopropylboronic acidN-Cyclopropylamines epfl.ch
Copper Aminoboration acs.orgMethylenecyclopropanes, Diboron reagents, Amines(Borylmethyl)cyclopropylamines acs.org
Rhodium Hetero-[5+2] Cycloaddition researchgate.netCyclopropyl imines, AlkynesDihydroazepines researchgate.net
Rhodium C-H Activation/C-C Activation acs.orgCyclopropyl hydroxamates, Diazomalonatesα-Alkoxylated γ-lactams acs.org

Transition Metal Catalysis (e.g., Ni-catalyzed C-C and C-O Functionalization)

Transition metal catalysis offers powerful tools for the functionalization of cyclopropylamine derivatives. Nickel and palladium complexes, in particular, have been employed to forge new carbon-carbon (C-C) and carbon-heteroatom bonds at the cyclopropane ring, often with high selectivity.

Recent studies have demonstrated the utility of Nickel-catalyzed reductive cross-coupling reactions for the arylation of cyclopropylamines. researchgate.netchemrxiv.org This method provides direct access to 1-arylcyclopropylamines, a structural motif of interest in medicinal chemistry. researchgate.net The process typically involves activating the cyclopropylamine as an N-hydroxyphthalimide (NHP) ester. This activated intermediate can then couple with a variety of (hetero)aryl halides in the presence of a nickel catalyst and a reducing agent like zinc. researchgate.netresearchgate.net A key advantage of this approach is its excellent functional group tolerance and mild reaction conditions, proceeding rapidly at room temperature without the need for air-sensitive reagents. researchgate.netchemrxiv.org

The general mechanism involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. Oxidative addition of the aryl halide to Ni(0) forms an arylnickel(II) complex. Concurrently, the NHP ester undergoes reduction to generate a cyclopropyl radical, which is captured by the nickel complex. Reductive elimination from the resulting intermediate furnishes the desired C(sp³)–C(sp²) coupled product and regenerates the Ni(I) or Ni(0) catalyst. researchgate.net

Table 1: Examples of Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamine NHP Esters with Aryl Halides. researchgate.netresearchgate.net
Cyclopropylamine DerivativeAryl HalideCatalyst SystemProductYield
N-Boc-1-aminocyclopropanecarboxylic acid NHP ester4-IodobenzonitrileNiCl₂·glyme, dtbbpy, Zn, TMSClN-Boc-1-(4-cyanophenyl)cyclopropanamineGood
N-Boc-1-aminocyclopropanecarboxylic acid NHP ester3-BromopyridineNiCl₂·glyme, dtbbpy, Zn, TMSClN-Boc-1-(pyridin-3-yl)cyclopropanamineGood
N-Boc-1-aminocyclopropanecarboxylic acid NHP esterMethyl 4-iodobenzoateNiCl₂·glyme, dtbbpy, Zn, TMSClMethyl 4-(1-(Boc-amino)cyclopropyl)benzoateExcellent

Palladium catalysis has been instrumental in achieving enantioselective C–H functionalization of cyclopropylmethylamines. nih.govacs.orgnih.gov Specifically, the Pd(II)-catalyzed arylation of cyclopropyl C–H bonds with aryl iodides represents a significant advance. figshare.com This transformation utilizes chiral mono-N-protected amino acid (MPAA) ligands to achieve high levels of enantioselectivity (up to 99.5% ee). acs.orgnih.gov The reaction proceeds via a concerted metalation-deprotonation mechanism, where the amine directing group coordinates to the palladium center, facilitating the activation of a specific C-H bond on the cyclopropane ring. This methodology allows for the creation of two chiral centers in a single step, yielding chiral cis-aryl-cyclopropylmethylamines. nih.govfigshare.com

Organocatalytic Systems for Asymmetric Reactions

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis and functionalization of complex molecules, including those with cyclopropane rings. Chiral Brønsted acids and amines can activate substrates through the formation of iminium or enamine intermediates, enabling highly stereocontrolled transformations. researchgate.netnih.gov

One notable application in a related system is the organocatalytic enantioselective ring-opening of meso-cyclopropyl carbaldehydes. researchgate.net This reaction employs a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) and proceeds through a merged iminium–enamine activation pathway. The catalyst first forms an iminium ion with the cyclopropyl carbaldehyde, which facilitates the ring opening upon nucleophilic attack by a chloride ion from a sulfenyl or selenyl chloride. The resulting enamine intermediate is then trapped by the electrophilic chalcogen species. This cascade reaction desymmetrizes the meso starting material, creating three adjacent stereocenters with high levels of regio-, diastereo-, and enantioselectivity. researchgate.net

While direct applications to trans-(2-Methylcyclopropyl)methanamine are not extensively documented, the principles of iminium and enamine catalysis are broadly applicable. The primary amine of a cyclopropylmethylamine derivative could, after appropriate derivatization, participate in similar catalytic cycles, allowing for asymmetric functionalization either at the amine-bearing side chain or through reactions involving the cyclopropane ring itself.

Gold-Catalyzed Approaches to Small Ring Systems

Gold catalysts, particularly Au(I) complexes, exhibit unique carbophilic Lewis acidity, enabling the activation of alkynes and allenes toward nucleophilic attack. This reactivity is central to various cycloisomerization and cycloaddition reactions that can form or involve small ring systems. beilstein-journals.orgfrontiersin.org

A common mechanistic motif in gold catalysis is the cycloisomerization of 1,n-enynes. nih.gov The gold(I) catalyst activates the alkyne, promoting an intramolecular attack by the tethered alkene. This process generates a highly electrophilic species best described as a distorted cyclopropyl gold(I) carbene-like intermediate . nih.govresearchgate.net The fate of this intermediate depends on the reaction conditions and the substrate structure. It can be trapped by various nucleophiles, either at the carbene carbon or at one of the cyclopropane carbons, leading to a diverse array of products. nih.gov In the absence of external nucleophiles, the intermediate can undergo skeletal rearrangements or cycloisomerize to form complex polycyclic structures. researchgate.net

Furthermore, gold catalysts can promote the [2+1] cycloaddition of allenamides with sulfoxonium ylides to synthesize cyclopropanes with good efficiency and diastereoselectivity. rsc.org These reactions highlight the capability of gold catalysis to assemble strained ring systems, a complementary approach to reactions that functionalize pre-existing cyclopropane rings.

Radical Processes and Aminium Radical Intermediates

The generation of radical intermediates provides a distinct avenue for the functionalization of cyclopropylamine derivatives. Aminium radical cations, formed via single-electron transfer (SET) from the parent amine, are key intermediates in these processes. researchgate.netnih.gov Visible-light photoredox catalysis has become a premier method for generating these radicals under mild conditions from stable amine precursors. beilstein-journals.orgnih.gov

For N-cyclopropyl-substituted amines, the formation of an aminium radical cation can trigger a rapid cyclopropane ring-opening via β-scission. researchgate.netchemrxiv.org The high strain energy of the three-membered ring provides a strong thermodynamic driving force for this cleavage. psu.edu This process typically involves the one-electron oxidation of the amine nitrogen to form the aminium radical cation. This is followed by the homolytic cleavage of one of the proximal C-C bonds of the cyclopropane ring. The result is a distonic radical cation—an intermediate that contains both a radical center and a cationic charge (in the form of an iminium ion) at different locations within the molecule. researchgate.netchemrxiv.org

This ring-opening strategy has been exploited in formal [3+2] cycloadditions between N-aryl cyclopropylamines and electron-deficient olefins. chemrxiv.org The photochemically generated distonic radical cation intermediate adds to the olefin, and subsequent radical-radical coupling or reduction and protonation steps complete the formation of a cyclopentane (B165970) ring. The N-aryl group is often essential for the initial SET process to occur under photochemical activation. chemrxiv.org

Stereochemical Control and Regioselectivity in Chemical Reactions

Controlling stereochemistry and regioselectivity is paramount when functionalizing complex molecules like derivatives of trans-(2-Methylcyclopropyl)methanamine. The inherent chirality and multiple reactive sites of these molecules present both a challenge and an opportunity for selective synthesis.

Stereochemical control is often achieved through the use of chiral catalysts. As discussed in section 3.3.1, the palladium-catalyzed C-H arylation of cyclopropylmethylamines demonstrates excellent ligand-controlled enantioselectivity. nih.gov The chiral mono-N-protected amino acid (MPAA) ligand creates a chiral environment around the palladium center, which directs the C-H activation and subsequent arylation to occur on one enantiotopic face of the substrate. Remarkably, in cases where the substrate is already chiral, the external chiral ligand can override the innate diastereoselectivity of the substrate, allowing access to different diastereomers simply by choosing the appropriate ligand enantiomer. nih.gov Similarly, in organocatalytic systems, the chiral catalyst (e.g., a diarylprolinol derivative) dictates the stereochemical outcome of the reaction, as seen in the desymmetrization of meso-cyclopropanes. researchgate.net

Regioselectivity , particularly in ring-opening reactions, is governed by a combination of steric, electronic, and mechanistic factors. In radical-mediated ring openings of N-cyclopropyl anilines, cleavage occurs to form the most stable radical intermediate, which then leads to the observed products. researchgate.net In transition metal-catalyzed ring-opening reactions, the regioselectivity can be influenced by the directing group, the nature of the metal catalyst, and the substituents on the cyclopropane ring. nih.govnih.gov For example, in the tandem Heck-ring-opening of cyclopropyldiol derivatives, the regioselectivity of the C-C bond cleavage is controlled by the stereochemistry of the newly formed carbon-palladium bond, which in turn favors the formation of a thermodynamically stable E-double bond in the final product. nih.gov

Computational and Theoretical Investigations of Trans 2 Methylcyclopropyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular behavior at the electronic level. For cyclopropylamine (B47189) derivatives, these methods have been instrumental in elucidating reaction mechanisms and predicting reactivity. While direct quantum chemical studies on trans-(2-Methylcyclopropyl)methanamine are not extensively reported in the literature, valuable insights can be drawn from computational analyses of closely related analogs, such as trans-2-phenylcyclopropylamine.

Reaction Pathway Elucidation and Energy Barrier Analysis

Theoretical calculations have been pivotal in understanding the complex reaction pathways of cyclopropylamines. For instance, studies on the electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride in superacid have revealed a preference for the cleavage of the distal (C2-C3) bond of the cyclopropane (B1198618) ring. nih.gov Density Functional Theory (DFT) calculations have shown that the transition state leading to the protolysis of the distal bond is significantly more stable than the transition state for the vicinal (C1-C2) bond cleavage. nih.gov This regioselectivity is attributed to the electronic influence of the ammonium (B1175870) group and charge-charge repulsive effects in the transition state. nih.gov

A key finding from these computational studies is the quantification of the energy barriers for different reaction pathways. The calculated energy barrier for the distal ring opening is lower than that for the vicinal ring opening, making the former the kinetically preferred pathway. nih.gov

Table 1: Calculated Relative Free Energies for Ring Opening Reactions of a trans-2-phenylcyclopropylamine analog.

Reaction PathwayTransition StateRelative Free Energy (kcal/mol)
Distal (C2-C3) Ring Opening1122.2
Vicinal (C1-C2) Ring Opening1028.7

Frontier Molecular Orbital (FMO) Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

In the context of trans-(2-Methylcyclopropyl)methanamine, FMO analysis can predict its behavior in various reactions. The nitrogen atom's lone pair of electrons would significantly contribute to the HOMO, making it the primary site for electrophilic attack. Conversely, the LUMO would be associated with the antibonding orbitals of the C-C bonds in the strained cyclopropyl (B3062369) ring, making them susceptible to nucleophilic attack, particularly in ring-opening reactions.

Analysis of Transition State Structures and Reaction Dynamics

The detailed analysis of transition state structures is a cornerstone of computational chemistry, providing a snapshot of the highest energy point along a reaction coordinate. nih.gov For reactions involving cyclopropylamines, such as enzyme inhibition or cycloadditions, understanding the geometry and electronic structure of the transition state is crucial for explaining stereochemical outcomes and reaction rates. rsc.org

Computational studies on the photocycloaddition of N-aryl cyclopropylamines have successfully calculated the transition states for the radical addition and cyclization steps. rsc.org These calculations have revealed the importance of non-covalent interactions, such as hydrogen bonding and C-H···F interactions, in stabilizing the favored transition state, thereby controlling the enantioselectivity of the reaction. rsc.org The calculated energy differences between competing transition states can provide a quantitative prediction of the product distribution. rsc.org

Conformational Analysis and Stereoisomer Stability Assessments

The three-membered ring of trans-(2-Methylcyclopropyl)methanamine imposes significant conformational constraints. Theoretical calculations are essential for determining the preferred spatial arrangement of the substituents and the relative stabilities of different stereoisomers.

Studies on similar molecules, such as cyclopropyl methyl ketone, have utilized molecular orbital calculations to determine the most stable conformations. uwlax.edu These analyses typically involve rotating key single bonds and calculating the potential energy at each increment to generate a potential energy surface. For cyclopropyl derivatives, the s-cis and s-trans conformations are often the most stable, with the relative stability being influenced by steric and electronic effects. uwlax.edu In the case of trans-(2-Methylcyclopropyl)methanamine, the trans configuration of the methyl and aminomethyl groups is the more stable stereoisomer due to reduced steric hindrance.

Molecular Modeling of Structure-Reactivity Relationships (SAR)

Molecular modeling techniques are widely used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. rsc.org For cyclopropylamine derivatives, which are known inhibitors of monoamine oxidase (MAO), SAR studies are crucial for designing more potent and selective inhibitors. researchgate.netnih.gov

Computational approaches such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking are employed to understand how structural modifications affect binding affinity to the target enzyme. mdpi.com Docking studies can predict the binding orientation of trans-(2-Methylcyclopropyl)methanamine within the active site of MAO, identifying key interactions with amino acid residues. mdpi.com These models have shown that the size, shape, and electronic properties of the substituents on the cyclopropylamine scaffold are critical for inhibitory activity and selectivity between MAO-A and MAO-B isoforms. nih.govnih.gov For instance, the presence of a small alkyl group like the methyl group in trans-(2-Methylcyclopropyl)methanamine can influence its fit and interaction within the enzyme's binding pocket.

Predictive Simulations for Reaction Outcomes and Product Distributions

For a molecule like trans-(2-Methylcyclopropyl)methanamine, predictive simulations could be used to explore its reactivity with a wide range of reagents and under various conditions. By inputting the structures of the reactants, these models can generate a ranked list of potential products, aiding in the design of new synthetic routes and the identification of potential side products. nih.gov Although specific predictive simulations for this compound are not yet widely available, the general methodologies being developed hold significant potential for future applications in this area.

Advanced Spectroscopic and Chromatographic Analytical Methodologies

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity

The determination of enantiomeric and diastereomeric purity is critical for chiral compounds. As enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is typically achieved through chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers and diastereomers. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers of the analyte, leading to different retention times.

For primary amines like trans-(2-Methylcyclopropyl)methanamine, several types of CSPs have demonstrated high efficacy. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrin-based phases, and ligand-exchange columns. eijppr.comresearchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. sigmaaldrich.com The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase chromatography, a mixture of a nonpolar solvent (like hexane) and a polar modifier (such as ethanol (B145695) or isopropanol) is typically used. For reversed-phase applications, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are common. sigmaaldrich.com For amine compounds, the addition of additives to the mobile phase, such as acids (e.g., trifluoroacetic acid) or bases (e.g., triethylamine), can improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the stationary phase. chromatographyonline.com

Illustrative Chiral HPLC Parameters for Amine Separation:

ParameterCondition
Column Chiral Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

This table represents typical starting conditions for the chiral separation of a primary amine and would require optimization for trans-(2-Methylcyclopropyl)methanamine HCl.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol). chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. selvita.com

For the enantiomeric separation of primary amines, SFC has shown excellent results, particularly with cyclofructan-based and crown ether-derived CSPs. chromatographyonline.comwiley.comresearchgate.net Crown ethers are particularly well-suited for resolving racemates containing a primary amino group. chromatographyonline.com The separation is influenced by parameters such as the choice of organic modifier, the type and concentration of additives (both acidic and basic), back pressure, and column temperature. chromatographyonline.comresearchgate.net The use of additives like trifluoroacetic acid and triethylamine (B128534) in the methanol modifier has been shown to provide excellent selectivity for many primary amines. chromatographyonline.com

Representative SFC Screening Conditions for Primary Amines:

ParameterCondition
Column Crown Ether-based CSP (e.g., CROWNPAK® CR-I(+))
Mobile Phase CO₂ / Methanol with 0.2% Trifluoroacetic Acid & 0.2% Triethylamine
Gradient 5% to 50% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 220 nm
Column Temperature 35 °C

This table provides an example of general screening conditions for chiral SFC and would be a starting point for method development for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure and the assignment of stereochemistry. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional experiments (e.g., COSY, HSQC, HMBC), the connectivity of atoms and the spatial relationships between them can be determined.

For trans-(2-Methylcyclopropyl)methanamine, the cyclopropyl (B3062369) ring protons exhibit characteristic chemical shifts that are significantly upfield compared to other aliphatic protons, typically appearing in the range of 0.2 to 1.5 ppm in the ¹H NMR spectrum. libretexts.orgacs.org This upfield shift is attributed to the shielding effect of the ring current in the cyclopropane (B1198618) ring. acs.orgresearchgate.net The trans configuration of the methyl and aminomethyl groups on the cyclopropane ring results in specific coupling constants (J-values) between the cyclopropyl protons, which can be used to confirm the relative stereochemistry.

The ¹³C NMR spectrum of cyclopropane itself shows a signal at a remarkably upfield chemical shift (-2.7 ppm). docbrown.info Substitution on the ring shifts these values downfield. The carbon atoms of the trans-(2-Methylcyclopropyl)methanamine moiety would be expected to resonate at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Expected ¹H and ¹³C NMR Chemical Shifts for the trans-(2-Methylcyclopropyl)methanamine Moiety:

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
CH₃~1.0-1.2 (doublet)~15-20
CH (on ring, adjacent to CH₃)~0.5-0.8 (multiplet)~18-25
CH (on ring, adjacent to CH₂NH₂)~0.8-1.2 (multiplet)~20-28
CH₂ (on ring)~0.2-0.6 (multiplet)~8-15
CH₂NH₂~2.5-2.8 (doublet)~40-45

Note: These are estimated chemical shift ranges based on general principles of NMR spectroscopy for substituted cyclopropanes. Actual values for the hydrochloride salt in a specific solvent may vary.

Mass Spectrometry and Advanced Chromatographic Methods (e.g., GCxGC/ToFMS) for Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. For trans-(2-Methylcyclopropyl)methanamine, the molecular ion peak would be observed, confirming its molecular weight. The fragmentation of aliphatic amines is well-characterized and typically involves α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu The fragmentation of the cyclopropane ring can also produce characteristic ions. docbrown.info

When dealing with complex mixtures that may contain synthetic byproducts or impurities, coupling chromatography with mass spectrometry provides enhanced analytical power. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToFMS) is a particularly potent technique for this purpose. GCxGC utilizes two columns of different selectivity, providing a much higher peak capacity and resolving power than conventional one-dimensional GC. digitaloceanspaces.com This allows for the separation of co-eluting compounds in complex matrices. The ToFMS provides high-speed mass spectral acquisition, which is necessary to capture the fast-eluting peaks from the second-dimension column, and offers high-resolution mass data for accurate identification of components. This technique would be invaluable for identifying and quantifying trace-level impurities in a sample of this compound.

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral compound, provided that a suitable single crystal can be obtained. nih.govwikipedia.org This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. rigaku.com

For a chiral, enantiomerically pure compound, the analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter. acs.orgresearchgate.neted.ac.uk The formation of a hydrochloride salt, as in this compound, can often facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis. researchgate.netnih.gov The resulting crystal structure provides unequivocal proof of the molecule's three-dimensional arrangement, including bond lengths, bond angles, and the absolute stereochemistry.

Applications of Trans 2 Methylcyclopropyl Methanamine in Organic Synthesis and Chemical Biology

Role as a Versatile Chiral Building Block in Complex Molecule Construction

The primary value of trans-(2-Methylcyclopropyl)methanamine lies in its function as a chiral building block. In pharmaceutical and medicinal chemistry, the demand for enantiomerically pure compounds is high, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Chiral building blocks are essential starting materials for the asymmetric synthesis of these complex drug candidates. nih.govresearchgate.net

The trans-(2-Methylcyclopropyl)methanamine moiety offers several advantages. The cyclopropane (B1198618) ring is a rigid scaffold that can lock portions of a molecule into a specific conformation, which is crucial for precise interaction with biological targets like enzymes and receptors. rsc.org The amine group provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex structures. Its stereochemically defined nature ensures that the chirality is transferred to the final product, avoiding the need for difficult and costly chiral separations at later stages. This compound is part of a broader class of cyclopropylamines that are increasingly recognized as important pharmacophores found in numerous approved drugs and drug candidates. rsc.orgthieme-connect.com The use of such chiral amines is central to preparing a variety of molecular structures, from therapeutic agents to specialized ligands for catalysis. rsc.org

Elaboration into Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to a vast number of pharmaceuticals and biologically active molecules. The primary amine of trans-(2-Methylcyclopropyl)methanamine serves as an excellent nucleophile and a key component in the synthesis of numerous heterocyclic systems.

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds known for a wide range of pharmacological activities. researchgate.netnih.gov The synthesis of 3-substituted quinazolin-4(3H)-ones is often achieved through the condensation of an N-acylanthranilic acid with a primary amine. In this context, trans-(2-Methylcyclopropyl)methanamine can be used as the primary amine component to introduce the (trans-2-methylcyclopropyl)methyl group at the N-3 position of the quinazolinone core. This reaction creates a new C-N bond and incorporates the unique structural features of the cyclopropylamine (B47189) into the final heterocyclic product. researchgate.net

While specific literature detailing the synthesis of triazoloquinazolinones using this particular amine is not prevalent, the general synthetic strategies often involve intermediates that could be derived from or reacted with a primary amine, suggesting a potential application in this area as well.

Table 1: Examples of Quinazolinone Scaffolds Synthesized from Primary Amines This table illustrates the general reaction pathway where trans-(2-Methylcyclopropyl)methanamine could be utilized.

Starting Material (Anthranilic Acid Derivative) Amine Component Resulting N-3 Substituted Quinazolinone Product
N-Acetylanthranilic acid trans-(2-Methylcyclopropyl)methanamine 2-Methyl-3-((trans-2-methylcyclopropyl)methyl)quinazolin-4(3H)-one
N-Benzoylanthranilic acid trans-(2-Methylcyclopropyl)methanamine 2-Phenyl-3-((trans-2-methylcyclopropyl)methyl)quinazolin-4(3H)-one

Indole and pyrrole are fundamental heterocyclic cores in a multitude of natural products and pharmaceuticals. Numerous synthetic methods for these systems rely on the incorporation of a nitrogen atom from an amine source. For instance, in certain indole syntheses, a primary amine can be used to construct the pyrrole ring portion of the bicyclic system. Although direct examples involving trans-(2-Methylcyclopropyl)methanamine are not widely documented, its properties as a primary amine allow for its potential use in established synthetic routes where such a component is required.

Oxazoles, thiazoles, and imidazoles are five-membered aromatic heterocycles that are key components in many biologically active compounds. researchgate.netnih.gov The synthesis of these rings often involves the condensation of multiple components. For example, the construction of certain substituted imidazoles can involve the reaction of a dicarbonyl compound, an aldehyde, and an amine. As a primary amine, trans-(2-Methylcyclopropyl)methanamine could serve as the nitrogen source in such multi-component reactions, leading to the formation of N-substituted imidazole derivatives bearing the chiral cyclopropylmethyl group. ekb.eg Similarly, its nucleophilic nature allows for its potential inclusion in synthetic pathways leading to oxazole and thiazole derivatives. ekb.eg

Application in Ligand Design and Molecular Probe Development

The development of chiral ligands is critical for asymmetric catalysis, a field that enables the selective synthesis of a single enantiomer of a chiral product. The rigidity and well-defined stereochemistry of trans-(2-Methylcyclopropyl)methanamine make it an attractive building block for such ligands. rsc.org Chiral amines are foundational to the preparation of various ligand types, including Schiff bases and phosphoramidites. The cyclopropyl (B3062369) ring provides a stiff backbone, which can help create a well-defined chiral pocket around a metal center in a catalyst, thereby enhancing enantioselectivity in chemical reactions. rsc.org

In the context of molecular probes, the unique structural and electronic properties of the cyclopropyl group can be exploited. When incorporated into a larger molecule designed to bind to a specific biological target, the cyclopropylamine moiety can influence binding affinity and selectivity. Its small, rigid nature can allow it to fit into constrained binding pockets where larger, more flexible groups cannot.

Investigation of Molecular Interactions with Enzymes and Biomacromolecules (e.g., Cytochrome P450)

The cyclopropylamine functional group is known to be a "mechanism-based inactivator" or inhibitor of certain enzymes. This occurs because the enzyme processes the substrate, leading to the formation of a highly reactive intermediate that covalently binds to and inactivates the enzyme.

A prominent and well-studied example from this class of compounds is Tranylcypromine (trans-2-phenylcyclopropylamine), a close structural analogue of trans-(2-Methylcyclopropyl)methanamine. Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. wikipedia.orgmdpi.com This inhibitory activity is central to its use as an antidepressant medication. nih.govmayoclinic.org The mechanism involves the oxidation of the amine by the enzyme, which ultimately leads to the opening of the strained cyclopropyl ring and the formation of a covalent bond with the enzyme's flavin cofactor. Tranylcypromine is also known to inhibit other enzymes, such as the lysine-specific histone demethylase 1 (LSD1). mdpi.com

While direct studies on trans-(2-Methylcyclopropyl)methanamine with Cytochrome P450 (CYP) enzymes are limited, CYPs are the primary family of enzymes involved in the metabolism of most drugs and foreign compounds. nih.gov It is plausible that, like many small molecule drugs, derivatives of this amine would be substrates for various CYP isoforms. The interaction could lead to metabolic breakdown of the compound or, in some cases, mechanism-based inhibition of the CYP enzyme itself, a phenomenon observed with other cyclopropyl-containing molecules.

Table 2: Enzyme Interactions of Tranylcypromine, a Structural Analogue

Enzyme Type of Interaction Consequence Reference
Monoamine Oxidase (MAO-A & MAO-B) Irreversible Inhibitor Increased levels of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) wikipedia.orgmdpi.com
Lysine-Specific Histone Demethylase 1 (LSD1) Inhibitor Alteration of gene expression; potential anticancer effects mdpi.com

Q & A

Q. What are the recommended synthetic routes for trans-(2-Methylcyclopropyl)methanamine HCl, and how can reaction conditions be optimized?

The synthesis of cyclopropane-containing amines often involves cyclopropanation via Simmons–Smith reactions or transition-metal-catalyzed methods. For trans-configured derivatives, stereoselective synthesis is critical. A validated approach includes:

  • Ring-opening of epoxides : Use Grignard reagents or organozinc compounds to generate cyclopropane rings with controlled stereochemistry .
  • Michael addition : Employ methyl 2-chloro-2-cyclopropylideneacetate as a precursor, followed by reduction and HCl salt formation .
  • Purification : Post-synthesis, wash the reaction mixture with water to remove byproducts (e.g., ammonium salts) and use column chromatography or recrystallization for purity ≥95% .

Q. How should researchers characterize the structural and chemical identity of this compound?

Use a combination of analytical techniques:

Method Purpose Example Data
NMR (¹H/¹³C) Confirm cyclopropane geometry and amine protonationδ 1.2–1.5 (cyclopropane CH₂), δ 8.2 (NH₃⁺)
HPLC-MS Assess purity (>95%) and molecular weight[M+H]⁺ = 134.1 (free base), 170.6 (HCl salt)
X-ray crystallography Resolve trans stereochemistry (if crystals form)CCDC deposition recommended

Q. What solvent systems are compatible with this compound for in vitro assays?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For biological assays:

  • Prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 4–7) to avoid precipitation .
  • Validate solubility via dynamic light scattering (DLS) if used in nanoparticle formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for cyclopropane-based amines?

Discrepancies may arise from stereochemical impurities or assay conditions. Mitigation strategies:

  • Enantiomeric purity analysis : Use chiral HPLC (e.g., Chiralpak IA column) to confirm >99% trans isomer .
  • Dose-response validation : Test multiple concentrations (1 nM–100 µM) in target assays (e.g., enzyme inhibition) and compare IC₅₀ values across independent labs .
  • Metabolic stability screening : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., monoamine oxidases) .
  • MD simulations : Simulate cyclopropane ring strain effects on binding pocket interactions (GROMACS/AMBER) .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. fluorocyclopropyl) on activity .

Q. How does the trans configuration influence the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability testing : Store the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC:
    • Acidic conditions (pH <3): Amine protonation reduces cyclopropane ring strain, enhancing stability .
    • Basic conditions (pH >8): Risk of ring-opening via nucleophilic attack; use buffered solutions .

Q. What strategies are recommended for scaling up this compound synthesis without compromising stereochemical integrity?

  • Continuous flow chemistry : Minimize side reactions by controlling residence time and temperature .
  • Catalyst optimization : Use chiral ligands (e.g., BINAP) in asymmetric cyclopropanation to maintain >98% trans selectivity .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?

  • Solubility : Use shake-flask method with UV-Vis quantification (λmax 270 nm) in buffers of varying ionic strength .
  • Bioavailability : Compare logP values (predicted vs. experimental) and conduct permeability assays (Caco-2/PAMPA) .

Methodological Best Practices

  • Stereochemical assignment : Always use NOESY or X-ray to confirm trans configuration, as NMR coupling constants (J) alone may mislead .
  • Quality control : Report batch-specific data (e.g., HPLC chromatograms, elemental analysis) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.